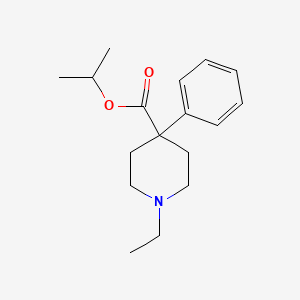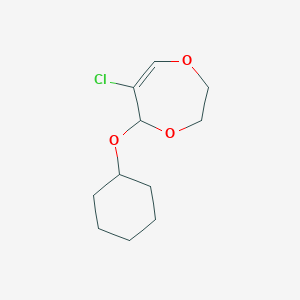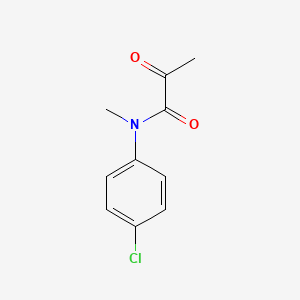
Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- is an organic compound with the molecular formula C9H10ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-chlorophenyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- typically involves the reaction of 4-chloroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted derivatives depending on the reagents used.
科学的研究の応用
Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Propanamide: The parent compound, which lacks the chlorophenyl and methyl substitutions.
N-(3,4-dichlorophenyl)propanamide: A similar compound with two chlorine atoms on the phenyl ring.
N-(4-bromophenyl)propanamide: A derivative with a bromine atom instead of chlorine.
Uniqueness
Propanamide, N-(4-chlorophenyl)-N-methyl-2-oxo- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential biological activities compared to other similar compounds.
特性
CAS番号 |
61110-54-1 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-N-methyl-2-oxopropanamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)10(14)12(2)9-5-3-8(11)4-6-9/h3-6H,1-2H3 |
InChIキー |
LGCGQFFLMKWPNC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)N(C)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


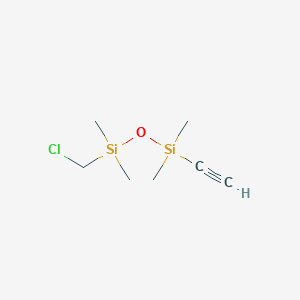

![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
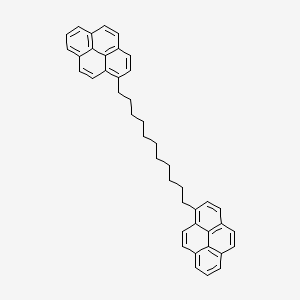
![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
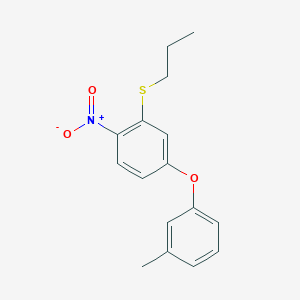

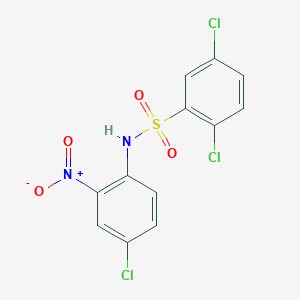
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
